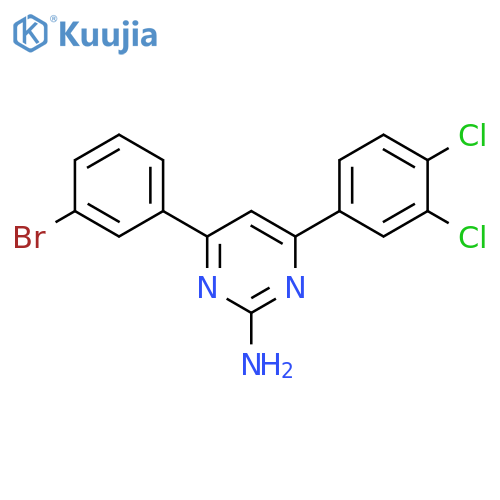Cas no 1354927-34-6 (4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine)

1354927-34-6 structure
商品名:4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
CAS番号:1354927-34-6
MF:C16H10BrCl2N3
メガワット:395.080700397491
MDL:MFCD21335773
CID:5159553
4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
- 2-Pyrimidinamine, 4-(3-bromophenyl)-6-(3,4-dichlorophenyl)-
-
- MDL: MFCD21335773
- インチ: 1S/C16H10BrCl2N3/c17-11-3-1-2-9(6-11)14-8-15(22-16(20)21-14)10-4-5-12(18)13(19)7-10/h1-8H,(H2,20,21,22)
- InChIKey: WIIXRKJQQMMXAO-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(C2=CC=C(Cl)C(Cl)=C2)=CC(C2=CC=CC(Br)=C2)=N1
4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422530-1 g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
1354927-34-6 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB422530-5g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |
1354927-34-6 | 5g |
€722.60 | 2025-02-17 | ||
| abcr | AB422530-25g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |
1354927-34-6 | 25g |
€1361.60 | 2025-02-17 | ||
| abcr | AB422530-10 g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
1354927-34-6 | 10g |
€935.60 | 2023-04-24 | ||
| abcr | AB422530-5 g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
1354927-34-6 | 5g |
€722.60 | 2023-04-24 | ||
| abcr | AB422530-1g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |
1354927-34-6 | 1g |
€467.00 | 2025-02-17 | ||
| abcr | AB422530-10g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |
1354927-34-6 | 10g |
€935.60 | 2025-02-17 | ||
| abcr | AB422530-25 g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
1354927-34-6 | 25g |
€1361.60 | 2023-04-24 |
4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
1354927-34-6 (4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine) 関連製品
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1354927-34-6)4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
価格 ($):277.0/428.0/554.0/807.0